3,5-Dioxooctanedioic acid, also known as succinyl acetoacetate, is an organic compound classified as an alpha, omega-dicarboxylic acid. This compound is derived from suberic acid, where oxo groups replace the hydrogen atoms at the 3 and 5 positions. It is recognized for its role as a human metabolite and is particularly noted in the context of metabolic disorders such as hereditary tyrosinemia, where it serves as a biomarker for diagnosis and research purposes .
The synthesis of 3,5-dioxooctanedioic acid can be achieved through various methods:
The synthetic routes may vary based on the desired yield and purity. In laboratory settings, conditions such as temperature, reaction time, and the presence of catalysts can significantly affect the outcome. For example, using strong oxidizing agents under controlled conditions can enhance the efficiency of introducing keto groups.
3,5-Dioxooctanedioic acid has a molecular formula of and a molecular weight of approximately 202.16 g/mol. Its structural representation includes two carboxylic acid functional groups and two keto groups situated at positions 3 and 5 along the carbon chain.
The compound exhibits properties typical of dicarboxylic acids and diketones, influencing its reactivity and interactions in various chemical environments.
3,5-Dioxooctanedioic acid participates in several types of chemical reactions:
The mechanism of action for 3,5-dioxooctanedioic acid primarily revolves around its functional groups. The presence of keto and carboxylic functionalities allows it to undergo nucleophilic addition and substitution reactions. This reactivity makes it a valuable intermediate in organic synthesis processes.
The specific pathways involved depend on the reaction conditions and reagents used but generally follow established mechanisms for dicarboxylic acids and diketones.
3,5-Dioxooctanedioic acid finds applications across various scientific fields:
3,5-Dioxooctanedioic acid (succinylacetoacetate, SAA) is an abnormal tyrosine degradation intermediate that accumulates exclusively in hereditary tyrosinemia type I (HT1). This metabolite arises from spontaneous decarboxylation of fumarylacetoacetate (FAA) due to genetic deficiency of fumarylacetoacetate hydrolase (FAH), the final enzyme in tyrosine catabolism [1] [2]. SAA and its derivative succinylacetone (SA) serve as pathognomonic biomarkers for HT1 diagnosis, though SAA exhibits greater instability in biological matrices.
Clinical studies reveal that SAA concentrations in untreated HT1 patients range from 190 to 6,000 µmol/g creatinine in urine [5]. Notably, SAA spontaneously decarboxylates to SA under physiological conditions, complicating direct quantification. This instability necessitates sample pretreatment (heating at 100°C for 30 minutes) to convert all SAA to SA prior to analysis in diagnostic assays [5]. Case reports highlight instances where SAA/SA detection fluctuates:
Table 1: Key Metabolic Intermediates in Hereditary Tyrosinemia Type I
Compound | Systematic Name | Role in HT1 Pathogenesis |
---|---|---|
Succinylacetoacetate (SAA) | 3,5-Dioxooctanedioic acid | Primary unstable toxin; precursor to SA |
Succinylacetone (SA) | 4,6-Dioxoheptanoic acid | Stable derivative; inhibits heme synthesis |
4-Oxo-6-hydroxyheptanoate | – | Emerging biomarker when SA is undetectable |
Fumarylacetoacetate (FAA) | 2,4-Dioxo-6-heptenedioate | Direct substrate of FAH; accumulates and decarboxylates |
The accumulation of SAA directly results from mutations in the FAH gene (chromosome 15q25.1), which encodes fumarylacetoacetase. This enzyme normally catalyzes hydrolysis of FAA to fumarate and acetoacetate. In its absence, FAA undergoes:
Enzymatic studies confirm that residual FAH activity dictates SAA/SA accumulation patterns. Patients with homozygous FAH c.974C>T (p.Thr325Met) mutations exhibit severe FAH deficiency (0.43 U/g protein vs. normal 1.07–3.76 U/g), correlating with massive SAA/SA production [2]. Conversely, milder variants like FAH c.841C>A (p.Pro281Thr) allow intermittent SA detection, suggesting partial enzymatic function may clear SAA intermittently [2].
The FAH-SAA axis forms a biochemical signature detectable via:
SAA and its derivative SA exert multisystem toxicity primarily through inhibition of heme biosynthesis. SA is a potent competitive inhibitor (Ki = 0.2 µM) of δ-aminolevulinic acid dehydratase (ALAD; porphobilinogen synthase), the second enzyme in heme synthesis [5] . This inhibition causes:
Table 2: Diagnostic Biomarkers in Hereditary Tyrosinemia Type I
Biomarker | Detection Method | Sensitivity in HT1 | Clinical Utility |
---|---|---|---|
Succinylacetoacetate (SAA) | GC-MS (urine) | Variable; unstable | Pathognomonic but labile |
Succinylacetone (SA) | LC-MS/MS (plasma/DBS) | >95% in acute HT1 | Gold standard for NBS programs |
4-Oxo-6-hydroxyheptanoate | GC-MS (urine) | ~100% | Detects SA-negative cases |
δ-ALA | Colorimetric assay (urine) | ~90% | Indicates heme pathway disruption |
Mechanistically, SA's diketone structure chelates zinc at ALAD's active site, mirroring inhibition by lead ions. This explains the secondary porphyria symptoms in HT1 patients. Recent in vitro models demonstrate that SAA itself inhibits ALAD at higher concentrations (IC₅₀ = 15 µM), though its instability reduces in vivo impact compared to SA [5] . The heme biosynthesis disruption creates a vicious cycle:
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7